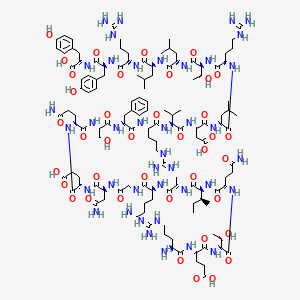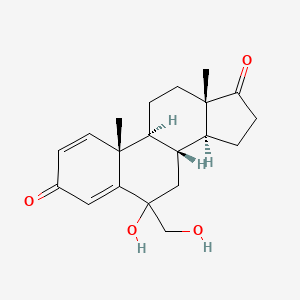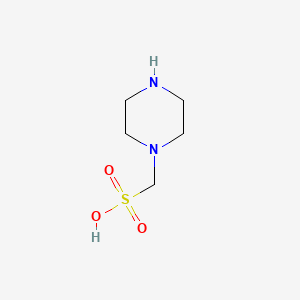
Glafenic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glafenic Acid-d4 is a biochemical used for proteomics research . It is also known as 2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4, N-(7-Chloro-4-quinolyl)anthranilic Acid-d4, and (+)-Glafenic Acid-d4 . The CAS number for the unlabeled version is 10440-42-3 .
Molecular Structure Analysis
The molecular formula of Glafenic Acid-d4 is C16H7D4ClN2O2 . This indicates that it contains 16 carbon atoms, 7 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is 302.75 .properties
| { "Design of the Synthesis Pathway": "The synthesis of Glafenic Acid-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The synthesis pathway involves the introduction of deuterium isotopes into the Glafenic Acid molecule to produce Glafenic Acid-d4.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "sodium borohydride", "deuterium oxide", "potassium carbonate", "dimethylformamide", "methanol", "sodium hydroxide", "acetic anhydride", "pyridine", "acetic acid"], "Reaction": ["Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol to yield 4-chloro-3-aminobenzoic acid", "Step 2: Treatment of 4-chloro-3-aminobenzoic acid with deuterium oxide in the presence of potassium carbonate and dimethylformamide to introduce deuterium isotopes into the molecule and produce 4-chloro-3-aminobenzoic acid-d4", "Step 3: Conversion of 4-chloro-3-aminobenzoic acid-d4 to 4-chloro-3-(2,4-dimethylphenyl)aminobenzoic acid-d4 by reacting with 2,4-dimethylphenylamine in the presence of sodium hydroxide", "Step 4: Esterification of 4-chloro-3-(2,4-dimethylphenyl)aminobenzoic acid-d4 with acetic anhydride and pyridine to yield the corresponding acetyl derivative", "Step 5: Hydrolysis of the acetyl derivative with sodium hydroxide in water to produce Glafenic Acid-d4"] } | |
CAS RN |
1794964-36-5 |
Product Name |
Glafenic Acid-d4 |
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
302.75 |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
InChI Key |
HTKGKUISLUERQX-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
synonyms |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4; (+)-Glafenic Acid-d4; R 1264-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



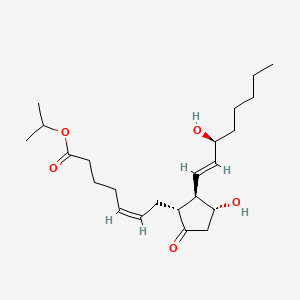
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
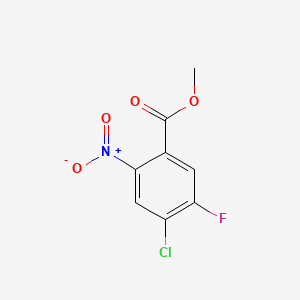
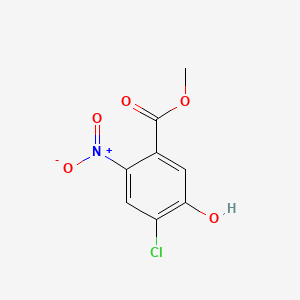
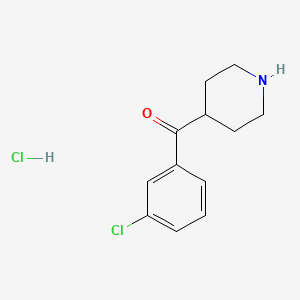
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)



